5-Ethynyl-2'-deoxyuridine
Descripción
Historical Context and Evolution as a Thymidine (B127349) Analog
The study of cell proliferation has historically relied on methods to identify cells undergoing DNA replication, a key event in the S-phase of the cell cycle. For decades, the gold standard for this purpose was the use of radiolabeled thymidine, most notably [3H]thymidine. pnas.orgsigmaaldrich.com This technique involved supplying cells with this radioactive precursor, which would be incorporated into newly synthesized DNA. The detection of the radiolabel through autoradiography allowed for the identification of proliferating cells. However, the use of radioisotopes presents significant logistical and safety challenges, including the need for specialized equipment and disposal protocols. sigmaaldrich.com
In an effort to move away from radioactivity, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was introduced as a non-radioactive thymidine analog. sigmaaldrich.comsigmaaldrich.com BrdU is incorporated into DNA in place of thymidine and can be detected using specific antibodies. sigmaaldrich.com While a significant improvement, the BrdU assay has its own limitations. The detection of incorporated BrdU requires the denaturation of the DNA using harsh treatments like heat or acid to expose the BrdU epitopes for antibody binding. sigmaaldrich.combaseclick.eu This process can be time-consuming, difficult to perform consistently, and can damage the structural integrity of the sample, potentially affecting subsequent analyses. sigmaaldrich.combaseclick.eu
The development of EdU in the early 2000s, with its first application for detecting DNA synthesis described in 2008, marked a paradigm shift in cell proliferation assays. researchgate.netnih.govroyalsocietypublishing.org EdU was designed to overcome the major drawbacks of both [3H]thymidine and BrdU. baseclick.eu As a thymidine analog, it is readily incorporated into replicating DNA, but its key innovation lies in its detection method. pnas.orgbaseclick.eu
Fundamental Principle as a Metabolic Label for Nucleic Acid Synthesis
The fundamental principle behind EdU's utility lies in its structural similarity to thymidine, one of the four nucleoside building blocks of DNA. EdU possesses an ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) ring, a modification that is not present in naturally occurring nucleosides. pnas.orgbaseclick.eu This unique chemical handle is the key to its detection.
When introduced to living cells or organisms, EdU is taken up by the cells and, through the endogenous nucleotide salvage pathway, is phosphorylated to EdU triphosphate. baseclick.eu DNA polymerases then recognize and incorporate EdU triphosphate into newly synthesized DNA strands during the S-phase of the cell cycle, effectively "labeling" the DNA of proliferating cells. baseclick.eubaseclick.eu Crucially, the small size of the ethynyl group generally does not interfere with the normal structure and function of the DNA double helix. baseclick.eu This metabolic labeling process specifically marks cells that are actively replicating their genome. baseclick.eubaseclick.eu
Overview of the Click Chemistry Detection Paradigm
The detection of EdU-labeled DNA is achieved through a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pnas.orgbaseclick.eu This Nobel Prize-winning reaction creates a stable covalent bond between the terminal alkyne group on the incorporated EdU and a fluorescently labeled azide (B81097) molecule. baseclick.euecu.edu
The process is remarkably straightforward. After EdU incorporation, cells are fixed and permeabilized to allow the detection reagents to enter. baseclick.eu A reaction cocktail containing a fluorescent azide and a copper(I) catalyst is then added. baseclick.eu The copper(I) catalyzes the formation of a stable triazole linkage between the EdU's alkyne and the azide's fluorescent tag. baseclick.eu
This detection method offers several significant advantages over the antibody-based detection of BrdU. The small size of the fluorescent azide allows it to easily access the EdU within the intact DNA double helix, eliminating the need for harsh DNA denaturation steps. ecu.eduthermofisher.comsigmaaldrich.com This not only simplifies and shortens the experimental protocol but also better preserves the cellular and chromatin structure, allowing for more detailed and accurate morphological analysis. pnas.orgbaseclick.eu The high specificity and efficiency of the click reaction also result in a high signal-to-noise ratio and reproducible results. baseclick.eu This versatile detection paradigm is compatible with various analytical platforms, including fluorescence microscopy, flow cytometry, and high-content screening. baseclick.euthermofisher.com
| Feature | [3H]Thymidine | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Autoradiography | Antibody-based | Click Chemistry |
| DNA Denaturation Required | No | Yes | No |
| Protocol Time | Lengthy | Moderate | Fast |
| Sensitivity | High | Good | High |
| Multiplexing | Difficult | Possible, but can be complex | Readily compatible |
| Sample Integrity | Can be compromised | Can be compromised by denaturation | Well-preserved |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEURGJCGCHYFH-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976652 | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61135-33-9 | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Ethynyl-2'-deoxyuridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61135-33-9 | |
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| Record name | 5-ETHYNYL-2'-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G373S00W2J | |
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Mechanisms of Action and Interaction with Cellular Processes
Cellular Incorporation into Newly Synthesized DNA
As a thymidine (B127349) analogue, 5-Ethynyl-2'-deoxyuridine is readily taken up by proliferating cells and incorporated into their DNA during the S-phase of the cell cycle. DNA polymerases recognize EdU as a substrate and insert it in place of the natural nucleoside, thymidine. The key structural feature of EdU is the presence of a terminal alkyne group at the 5-position of the pyrimidine (B1678525) ring, a modification that is absent in thymidine. This small chemical group generally does not obstruct the formation of the DNA double helix.
The incorporation of EdU is a direct measure of de novo DNA synthesis and is, therefore, a reliable marker for proliferating cells. The ethynyl (B1212043) group serves as a chemical handle for detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This allows for the attachment of fluorescently labeled azides, enabling the visualization and quantification of cells that have undergone DNA replication. Unlike older methods that required DNA denaturation, the small size of the fluorescent azide (B81097) allows it to access the incorporated EdU within the intact DNA double helix, preserving cellular structure.
| Feature | Description | Reference |
|---|---|---|
| Analogue of | Thymidine | |
| Incorporation Phase | S-phase of the cell cycle | |
| Key Structural Moiety | Terminal alkyne group | |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) |
Recognition as Endogenous DNA Damage
Despite its utility as a proliferation marker, the presence of this compound within the DNA is recognized by the cell's surveillance machinery as a form of damage. The structural alteration introduced by the ethynyl group, though small, is sufficient to trigger a DNA damage response (DDR). This response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is too severe, can initiate apoptosis.
Induction of Nucleotide Excision Repair (NER) Pathway
The cellular machinery responsible for removing bulky, helix-distorting lesions, known as the Nucleotide Excision Repair (NER) pathway, has been identified as a key mechanism for the removal of EdU from the genome. The NER pathway recognizes a wide range of DNA adducts, and the structural perturbation caused by the incorporated EdU is a substrate for this repair system. Studies have shown that in repair-proficient cells, EdU is excised from the DNA, a process that is absent in cells deficient in NER. This indicates that the cell actively attempts to remove the analogue from its genetic material.
Formation of Interstrand Crosslinks and DNA Strand Breaks
The incorporation of EdU into DNA can lead to the formation of more severe lesions, including interstrand crosslinks (ICLs) and DNA strand breaks. ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential processes like replication and transcription. The presence of EdU appears to facilitate the formation of these crosslinks. Furthermore, the cellular attempts to repair the initial EdU lesion can result in the creation of single and double-strand breaks. These breaks are among the most lethal forms of DNA damage.
Activation of DNA Damage Checkpoints
The presence of EdU-induced DNA damage triggers the activation of critical DNA damage signaling pathways. This involves the phosphorylation and activation of key sensor and transducer proteins. Research has demonstrated that EdU incorporation leads to the phosphorylation of Ataxia Telangiectasia Mutated (ATM) on Ser1981, histone H2AX on Ser139 (forming γH2AX), p53 on Ser15, and Checkpoint Kinase 2 (Chk2) on Thr68. The phosphorylation of H2AX to form γH2AX is a well-established marker for DNA double-strand breaks. The activation of the ATM-Chk2 and the p53 pathways are central to the cellular response to DNA damage, leading to cell cycle arrest and apoptosis.
| Activated Checkpoint Protein | Phosphorylation Site | Associated Cellular Response | Reference |
|---|---|---|---|
| ATM | Ser1981 | Initiation of DNA damage signaling cascade | |
| Histone H2AX | Ser139 (γH2AX) | Marker for DNA double-strand breaks | |
| p53 | Ser15 | Induction of cell cycle arrest and apoptosis | |
| Chk2 | Thr68 | Signal transducer in the DNA damage response |
Mechanism of Toxicity and "Futile Cycle" of Repair
The cytotoxicity of this compound stems from the continuous cycle of its incorporation, recognition as damage, and the subsequent cellular attempts at repair. As cells continue to replicate their DNA in the presence of EdU, the analogue is repeatedly incorporated into the newly synthesized strands. The NER pathway and other repair mechanisms are then activated to excise these lesions. However, if the pool of available nucleotides still contains EdU, the repair process itself can lead to the re-incorporation of the analogue during the gap-filling synthesis step. This creates a "futile cycle" of damage and repair, leading to the accumulation of DNA strand breaks and the persistent activation of DNA damage checkpoints. This sustained damage signaling can ultimately overwhelm the cell's repair capacity, leading to programmed cell death (apoptosis).
Impact on Cell Cycle Progression
The activation of DNA damage checkpoints by incorporated this compound has a significant impact on cell cycle progression. The activated p53 and Chk2 proteins play a crucial role in enforcing cell cycle arrest, providing time for the cell to repair the damaged DNA. Studies have shown that cells that have incorporated EdU exhibit a protracted S phase, indicating that the replication machinery struggles to use a template containing the analogue. Furthermore, a significant accumulation of cells in the G2 phase of the cell cycle is often observed following EdU treatment. This G2 arrest is a consequence of the activation of the G2 checkpoint, which prevents cells with damaged DNA from entering mitosis. The extent of this cell cycle perturbation can vary between different cell types and is influenced by factors such as the status of the p53 protein.
Manifestations of Cell Cycle Arrest
This compound (EdU), a thymidine analog, becomes incorporated into DNA during replication. This incorporation can lead to significant perturbations in cell cycle progression, frequently culminating in cell cycle arrest. The specific phase of arrest and the severity of the response can vary depending on the cell type and the concentration of EdU used.
One of the most consistently observed effects of EdU incorporation is an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov Studies have shown that mouse embryonic stem cells (mESCs), in particular, exhibit a profound G2/M arrest following EdU labeling. nih.govresearchgate.net In these cells, a 24-hour treatment with EdU leads to a dramatic increase in the G2/M population, with a corresponding decrease in the number of cells in the G1 phase. nih.gov Human fibroblast cells also show a shift towards G2/M, although the response is less pronounced than in mESCs. nih.gov
The arrest in G2/M suggests the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis. researchgate.net This is consistent with findings that EdU incorporation triggers a DNA damage response. nih.govnih.gov The progression of cells through the S phase subsequent to the one in which EdU was incorporated is often protracted, indicating that the presence of EdU in the template DNA strand impairs normal replication. nih.gov
While G2/M arrest is a prominent feature, some studies have also reported delays in S phase progression. researchgate.net The highly reactive alkyne moiety in the EdU molecule is thought to contribute to genome instability, which can impede the replication machinery. nih.govnih.gov However, it's noteworthy that EdU incorporation does not appear to have a measurable impact on the rate of elongation of replication forks during the initial synthesis. nih.govnih.gov The detrimental effects on cell cycle progression become more apparent in subsequent cell cycles.
The following table summarizes the observed effects of EdU on the cell cycle in different cell lines.
| Cell Line | Primary Effect on Cell Cycle | Reference |
| Mouse Embryonic Stem Cells (mESC) | Strong accumulation in G2/M phase | nih.govresearchgate.net |
| Human Fibroblasts (hFb) | Weak accumulation in G2/M phase | nih.govresearchgate.net |
| HeLa | Delayed cell cycle progression | nih.gov |
| Chinese Hamster Ovary (CHO) | Increased frequency of endoreduplication | nih.gov |
It is important to note that long-term studies beyond the initial cell cycle of labeling are necessary to fully assess the impact of EdU on cell cycle perturbations. nih.govnih.gov
Mechanisms of Apoptosis Induction
The cellular stress induced by the incorporation of this compound (EdU) into DNA can ultimately lead to the activation of programmed cell death, or apoptosis. This process is a crucial mechanism for eliminating cells with irreparable genomic damage, thereby preventing the propagation of mutations.
The induction of apoptosis by EdU is closely linked to the activation of the DNA damage response (DDR) pathway. nih.govnih.gov When EdU is incorporated into DNA, it can cause DNA strand breaks and other lesions. nih.govwikipedia.org These damage events are recognized by cellular sensors, which then initiate a signaling cascade to arrest the cell cycle and, if the damage is too severe, trigger apoptosis. nih.gov
Key proteins involved in the DDR, such as ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2), are activated in response to EdU-induced DNA damage. nih.gov This activation is evident through their phosphorylation. nih.gov Furthermore, the tumor suppressor protein p53, a critical regulator of apoptosis, is also phosphorylated and activated. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic genes, tipping the cellular balance towards cell death.
Studies have demonstrated that mouse embryonic stem cells (mESCs) that accumulate in the G2/M phase of the cell cycle following EdU incorporation subsequently undergo apoptosis. nih.govnih.gov This suggests that the G2/M checkpoint, while initially providing an opportunity for DNA repair, ultimately serves as a gateway to apoptosis when the damage is overwhelming.
The cytotoxic effects of EdU, leading to apoptosis, are particularly pronounced in cells with deficiencies in DNA repair pathways, especially those with defective homologous recombination repair. nih.gov This highlights the importance of a functional DNA repair system in mitigating the toxic effects of EdU.
The following table outlines the key molecular events involved in EdU-induced apoptosis.
| Molecular Event | Role in Apoptosis Induction | Reference |
| DNA Damage (e.g., strand breaks) | Initiates the DNA damage response | nih.govnih.govwikipedia.org |
| Phosphorylation of ATM and Chk2 | Transduces the DNA damage signal | nih.gov |
| Phosphorylation of p53 | Activates the p53 tumor suppressor protein | nih.gov |
| Accumulation in G2/M phase | Precedes apoptosis in some cell types | nih.govnih.gov |
These findings underscore that the incorporation of EdU into DNA is not a benign process and can have significant consequences for cell fate, including the induction of apoptosis through the activation of the DNA damage response pathway.
Genotoxic and Cytotoxic Effects at the Cellular Level
The incorporation of this compound (EdU) into cellular DNA can lead to significant genotoxic and cytotoxic effects. nih.gov Genotoxicity refers to the property of a chemical agent to damage the genetic information within a cell, potentially leading to mutations. wikipedia.org Cytotoxicity, on the other hand, is the quality of being toxic to cells.
Genotoxic Effects:
EdU's genotoxicity stems from its ability to compromise genome stability once incorporated into DNA. nih.govnih.gov The alkyne group in the EdU molecule is highly reactive and can induce DNA damage. nih.govnih.gov Studies have shown that EdU treatment can lead to a significant increase in chromosomal aberrations, including chromatid breaks and exchanges. nih.gov Furthermore, EdU has been observed to induce endoreduplication, a process where the genome is replicated more than once without an intervening mitosis, which is a form of genomic instability. nih.gov
A notable genotoxic effect of EdU is the induction of sister chromatid exchanges (SCEs). mdpi.com The frequency of SCEs is a sensitive indicator of genotoxic events. Research has demonstrated that EdU treatment leads to a dose-dependent increase in SCE frequency in Chinese hamster ovary (CHO) cells. mdpi.com
The genotoxic effects of EdU are particularly pronounced in cells with deficient DNA repair mechanisms. nih.gov Specifically, cells with defective homologous recombination repair show increased sensitivity to the genotoxic effects of EdU. nih.gov This suggests that the cellular machinery for repairing DNA double-strand breaks plays a crucial role in mitigating EdU-induced DNA damage.
Cytotoxic Effects:
The genotoxic damage caused by EdU can translate into cytotoxic effects, including inhibition of cell proliferation and cell death. nih.gov The cytotoxicity of EdU has been shown to be higher than that of another commonly used thymidine analog, 5-Bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov
The cytotoxic response to EdU is cell-type dependent. nih.gov For instance, mouse embryonic stem cells are particularly sensitive to EdU, undergoing cell cycle arrest and subsequent apoptosis. nih.govnih.gov In contrast, human fibroblasts show a weaker response. nih.gov
The inhibition of clonogenicity, which is the ability of a single cell to grow into a colony, is another measure of cytotoxicity. EdU treatment has been shown to severely inhibit the clonogenicity of cells, especially those with defects in homologous recombination repair. nih.gov
The following table provides a summary of the genotoxic and cytotoxic effects of EdU at the cellular level.
| Effect | Description | Reference |
| Genotoxicity | ||
| Chromosomal Aberrations | Induction of chromatid breaks and exchanges. | nih.gov |
| Endoreduplication | Replication of the genome more than once without mitosis. | nih.gov |
| Sister Chromatid Exchanges (SCEs) | Increased frequency of exchanges between sister chromatids. | mdpi.com |
| Cytotoxicity | ||
| Inhibition of Cell Proliferation | Delay or complete arrest of the cell cycle. | nih.govnih.gov |
| Apoptosis | Induction of programmed cell death. | nih.govnih.gov |
| Inhibition of Clonogenicity | Reduced ability of single cells to form colonies. | nih.gov |
Implications and Future Directions for 5 Ethynyl 2 Deoxyuridine Research
Comprehensive Understanding of the Dual Nature: Labeling Agent and DNA Damaging Agent
5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine (B127349) analogue widely utilized for its ability to be incorporated into newly synthesized DNA, serving as a powerful marker for cell proliferation. wikipedia.orgvectorlabs.comallgenbio.com Its detection via a copper(I)-catalyzed click reaction with a fluorescent azide (B81097) is highly sensitive and efficient, avoiding the harsh DNA denaturation steps required for older analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). thermofisher.comnih.gov This has established EdU as a staple in assays for monitoring DNA synthesis in various biological systems. wikipedia.orgbaseclick.eubaseclick.eu
However, a growing body of evidence reveals a more complex, dual nature of EdU. Beyond its function as a passive labeling agent, incorporated EdU acts as a DNA damaging agent. wikipedia.org Studies have shown that EdU can induce DNA damage signaling (DDS), characterized by the phosphorylation of key proteins such as ATM, histone H2AX, p53, and Chk2. nih.gov This response is triggered when the cell attempts to replicate the EdU-containing DNA template, leading to a protracted S phase, cell cycle arrest, and ultimately, apoptosis. wikipedia.orgnih.gov The mechanism of damage is thought to involve the formation of interstrand crosslinks and the induction of DNA double-strand breaks. wikipedia.orgnih.gov
The genotoxicity of EdU has been shown to be higher than that of BrdU. mdpi.com Its cytotoxic effects are particularly pronounced in cells with deficiencies in homologous recombination repair, a key pathway for fixing DNA damage. mdpi.com This dual characteristic as both a proliferation marker and a DNA damaging agent necessitates careful consideration in experimental design, as the act of measurement can itself perturb the biological system under investigation.
Table 1: Comparison of Cellular Effects of EdU and BrdU
| Feature | This compound (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
|---|---|---|
| Primary Use | Labeling of newly synthesized DNA for proliferation assays. wikipedia.org | Labeling of newly synthesized DNA for proliferation assays. mdpi.com |
| Detection Method | Copper(I)-catalyzed click reaction; no DNA denaturation required. thermofisher.com | Antibody-based; requires DNA denaturation. thermofisher.com |
| Cytotoxicity | Higher cytotoxicity observed. mdpi.com | Lower cytotoxicity compared to EdU. mdpi.com |
| Genotoxicity | Induces DNA damage signaling, sister chromatid exchange, and mutations. nih.govmdpi.com | Can induce gene and chromosomal mutations. mdpi.com |
| Effect on DNA Repair Deficient Cells | Markedly toxic to cells with defective homologous recombination repair. mdpi.com | All tested DNA repair mechanisms are approximately equally important for BrdU-induced stress. mdpi.com |
| Photosensitization | Does not significantly sensitize cells to photons. mdpi.com | Induces sensitization to photons. mdpi.com |
Prospect for Novel Therapeutic Strategies Based on DNA Damage Induction
The inherent ability of EdU to induce DNA damage and selectively affect rapidly dividing cells opens up possibilities for its use in novel therapeutic strategies, particularly in oncology. pnas.org The principle behind many cancer therapies is the targeted destruction of cancer cells, which are characterized by uncontrolled proliferation, while sparing quiescent, healthy cells. Since EdU is incorporated into DNA only during the S-phase of the cell cycle, its cytotoxic effects are largely confined to proliferating cells. wikipedia.org
Recent research has uncovered that EdU is recognized and processed as "damage" by the nucleotide excision repair (NER) system in human cells. pnas.org This finding is significant because it suggests a mechanism for targeted cell killing. The continuous incorporation and subsequent excision of EdU by the NER pathway could create a futile cycle of DNA damage and repair, ultimately leading to an accumulation of DNA strand breaks and triggering apoptosis. pnas.org This mechanism could be particularly effective in cancer cells that often have underlying defects in other DNA repair pathways, making them more reliant on NER and thus more vulnerable to such a futile cycle.
An especially promising area is the treatment of brain cancers, such as glioblastoma. EdU has the desirable property of being able to cross the blood-brain barrier. pnas.org This, combined with its selective toxicity towards dividing cells, makes it a potential candidate for targeting brain tumors while minimizing damage to the surrounding non-dividing neuronal cells. pnas.org This therapeutic potential is rooted in the very DNA-damaging property that constitutes a limitation in its use as a simple labeling agent.
Advancements in Multiplexed Assays and High-Throughput Screening Methodologies
EdU has become a cornerstone for the development of advanced multiplexed assays and high-throughput screening (HTS) platforms. baseclick.euresearchgate.net The key advantage of EdU lies in the mild conditions of the click chemistry detection method. thermofisher.com Unlike BrdU detection, which requires harsh acid or heat treatment to denature DNA, the EdU detection protocol preserves cellular architecture and the antigenicity of other proteins. thermofisher.comresearchgate.net
This compatibility allows for the straightforward multiplexing of EdU-based proliferation analysis with immunofluorescent staining for other cellular markers. thermofisher.comnih.gov Researchers can simultaneously assess DNA synthesis alongside other cell cycle markers (e.g., phospho-histone H3, cyclins), apoptosis indicators (e.g., activated caspase-3), or specific proteins of interest. thermofisher.comnih.gov This capability is invaluable for high-content screening (HCS) assays used in drug discovery and functional genomics (e.g., siRNA or small-molecule libraries), providing a multi-parametric readout from a single experiment. researchgate.net
The click reaction itself offers significant flexibility. A wide variety of fluorescent azides with different spectral properties can be synthesized, enabling researchers to choose detection colors that are compatible with other fluorophores in a multiplexed panel. baseclick.eubaseclick.eu This adaptability, combined with the robustness and reproducibility of the EdU assay, has facilitated its integration into automated HTS workflows for measuring the effects of thousands of compounds on cell proliferation and cytotoxicity. baseclick.euresearchgate.net
Table 2: Examples of Multiplexing Capabilities with EdU
| Parameter Measured with EdU | Co-stained Marker | Biological Question Addressed |
|---|---|---|
| DNA Synthesis | Phospho-Histone H3 (pH3) | Distinguishing cells in S-phase vs. M-phase. thermofisher.comnih.gov |
| DNA Synthesis | Activated Caspase-3/7 | Simultaneous analysis of cell proliferation and apoptosis. nih.gov |
| DNA Synthesis | Ki-67 | Correlating active DNA replication with a general marker of cell proliferation. thermofisher.com |
| DNA Synthesis | BrdU (via specific antibody) | Cell cycle kinetics and S-phase progression (pulse-chase experiments). fishersci.com |
Integration with Systems Biology and -omics Approaches for Holistic Cellular Analysis
The integration of data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is central to the field of systems biology, which aims to develop a holistic understanding of complex biological processes. nih.govnih.govazolifesciences.com EdU-based labeling provides a powerful tool to add a critical dimension to these multi-omics studies: the dynamic state of cell proliferation.
A key application is the ability to isolate and analyze the specific subpopulation of cells within a tissue or culture that is actively dividing. By using an azide-biotin tag in the click reaction, EdU-labeled cells can be purified from the non-proliferating population. Subsequent -omics analyses can then be performed exclusively on these cells. For example, researchers have used this approach to determine the transcriptional profile of neuronal cells that have recently divided, providing insights into the molecular programs governing neurogenesis. wikipedia.org
This integration allows for a more nuanced analysis than bulk -omics data, which averages the molecular signatures of all cells, both quiescent and proliferative. By correlating changes in the proteome, metabolome, or transcriptome with the proliferative state as defined by EdU incorporation, researchers can build more accurate models of cellular networks. azolifesciences.comoeno-one.eu This approach can help to uncover the specific molecular pathways that drive cell cycle progression, differentiation, or the response to therapeutic agents in the context of a complex, heterogeneous biological system. azolifesciences.com As multi-omics integration techniques become more sophisticated, EdU will likely play an increasingly important role in providing the crucial cell-state information needed for a comprehensive systems-level analysis. researchgate.net
Q & A
Q. Can EdU be combined with single-cell RNA sequencing (scRNA-seq)?
- Method :
EdU Labeling : Pulse cells with 10 μM EdU for 2 hours.
Click Chemistry : Use a cleavable biotin-azide for subsequent streptavidin-based cell sorting .
scRNA-seq : Process EdU+ and EdU− populations separately. Analyze transcriptional profiles of proliferating vs. quiescent cells .
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